molecular formula C15H12N2O2 B185410 N-(4-cyanophenyl)-2-methoxybenzamide CAS No. 361464-65-5

N-(4-cyanophenyl)-2-methoxybenzamide

Cat. No. B185410
M. Wt: 252.27 g/mol
InChI Key: FPDQRTMBUOHIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-methoxybenzamide, also known as CMF-019, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research. In

Mechanism Of Action

The exact mechanism of action of N-(4-cyanophenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.

Biochemical And Physiological Effects

N-(4-cyanophenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been found to inhibit the replication of various viruses such as the hepatitis C virus and the human papillomavirus (HPV).

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-cyanophenyl)-2-methoxybenzamide in lab experiments is its high potency and specificity. It has been shown to have potent activity against various targets involved in inflammation, cancer, and viral replication. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on N-(4-cyanophenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies for various therapeutic applications such as cancer, inflammation, and viral infections. Additionally, the development of novel analogs and derivatives of N-(4-cyanophenyl)-2-methoxybenzamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, N-(4-cyanophenyl)-2-methoxybenzamide is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

N-(4-cyanophenyl)-2-methoxybenzamide can be synthesized using various methods. One method involves the reaction of 4-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a suitable solvent and a catalyst. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-cyanophenylamine in the presence of a base. Both methods have been successfully used to synthesize N-(4-cyanophenyl)-2-methoxybenzamide with high yields.

Scientific Research Applications

N-(4-cyanophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on human breast cancer cells, N-(4-cyanophenyl)-2-methoxybenzamide was found to inhibit cell proliferation and induce cell death. In another study, it was found to have potent anti-viral activity against the hepatitis C virus.

properties

CAS RN

361464-65-5

Product Name

N-(4-cyanophenyl)-2-methoxybenzamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18)

InChI Key

FPDQRTMBUOHIDB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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